Triethanolamine aluminum

描述

Historical Overview of Triethanolamine-Aluminum Chemistry

The exploration of triethanolamine-aluminum chemistry is intrinsically linked to the commercial availability of its organic ligand, triethanolamine (B1662121). Ethanolamines first became commercially accessible in the early 1930s, with their industrial importance surging after 1945 due to the large-scale production of ethylene (B1197577) oxide. nih.gov Triethanolamine is produced through the reaction of ethylene oxide with aqueous ammonia (B1221849), a process that also yields monoethanolamine and diethanolamine. wikipedia.org

While early research into aluminum alkoxides was underway, the specific investigation of triethanolamine as a ligand for aluminum gained momentum later. A significant development in the history of triethanolamine-aluminum chemistry is the synthesis of "alumatrane," a term for the complex formed between aluminum and the triethanolamine ligand. researchgate.net A 1998 patent highlighted a method for preparing an aluminum-containing complex by reacting an aluminum source, such as bauxite (B576324) or boehmite, with an aminoalcohol like triethanolamine. researchgate.net This process, often conducted at elevated temperatures between 100°C and 260°C, yields an alumatrane complex that is soluble in many organic solvents and serves as an ideal precursor for ceramics and sol-gel applications due to its stability and handling characteristics. researchgate.net The use of triethanolamine in industrial applications, such as in fluxes for soldering aluminum alloys and as a corrosion inhibitor, further spurred interest in its coordination chemistry with aluminum. wikipedia.orgresearchgate.net

Scope and Significance in Contemporary Chemical Science

Triethanolamine aluminum holds a significant position in modern chemical science, primarily due to its role as a versatile precursor in materials science and as a complexing agent. Its applications span across several domains:

Materials Science: One of the most prominent applications of this compound is as a precursor for the synthesis of nanocrystalline α-alumina (α-Al₂O₃) powders. researchgate.net These high-purity ceramic powders have applications in catalysis and advanced ceramics. researchgate.netevitachem.com The sol-gel process, a method for producing solid materials from small molecules, frequently employs this compound. researchgate.netevitachem.com In this process, the triethanolamine-aluminum complex undergoes hydrolysis and condensation to form a gel, which upon heat treatment, yields alumina (B75360) with controlled particle size and morphology. researchgate.net

Chemical Synthesis: this compound is utilized in organic synthesis as a reagent, leveraging its ability to engage in complexation and substitution reactions. evitachem.com The hydroxyl groups in the triethanolamine ligand can undergo oxidation, while the nitrogen atom can participate in substitution reactions. evitachem.com

Corrosion Inhibition: The compound has been investigated for its role as a corrosion inhibitor, particularly for aluminum surfaces. evitachem.comresearchgate.net It is also used in the sealing of anodized aluminum films, where it can significantly shorten the required sealing time. nmfrc.orgresearchgate.net

Complexometric Titrations: In analytical chemistry, triethanolamine is a well-known complexing agent for aluminum ions in aqueous solutions. wikipedia.org This property is often exploited to mask aluminum ions before their titration with other chelating agents like EDTA. wikipedia.org

The versatility of triethanolamine as a ligand, capable of forming stable complexes with aluminum, underpins its wide-ranging utility in these scientific and industrial applications. evitachem.com

Fundamental Coordination Principles in Triethanolamine-Aluminum Systems

The coordination chemistry of triethanolamine with aluminum is characterized by the flexible bonding nature of the triethanolamine ligand and the coordination preferences of the aluminum ion.

Triethanolamine [N(CH₂CH₂OH)₃] is a versatile ligand that can act as a tridentate or tetradentate chelator, coordinating to the aluminum center through its nitrogen atom and the oxygen atoms of its hydroxyl groups. evitachem.comresearchgate.net The coordination geometry around the aluminum ion in these complexes is typically tetrahedral or octahedral, depending on the specific ligands involved and the reaction conditions. evitachem.com

The formation and structure of triethanolamine-aluminum complexes are highly dependent on the pH of the solution. The coordination behavior can be summarized as follows:

Acidic Conditions (pH < 4): Under acidic conditions, the triethanolamine molecule is protonated (TEAH⁺), which limits its coordination to monodentate modes. Aluminum exists as the hydrated ion [Al(H₂O)₆]³⁺, and the resulting complexes are generally unstable. evitachem.com

Neutral pH (5–8): At neutral pH, partial deprotonation of the triethanolamine ligand allows for bidentate binding, leading to the formation of soluble oligomeric complexes. These complexes are characterized by the presence of Al-O-C bonds. evitachem.com

Alkaline Conditions (pH > 9): In alkaline media, the fully deprotonated triethanolamine (TEA³⁻) acts as a tridentate ligand, forming thermally stable octahedral complexes. evitachem.com

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing these complexes. For instance, ²⁷Al NMR spectroscopy can distinguish between different coordination environments of the aluminum atom. researchgate.net IR spectroscopy provides information about the bonding between the ligand and the metal, with characteristic bands indicating the coordination of the hydroxyl and amino groups. researchgate.net

Table 1: Synthesis Methods for this compound

| Method | Reagents | Conditions | Application of Product |

|---|---|---|---|

| Basic Method | Aluminum chloride (or other aluminum salts), Triethanolamine | Typically room temperature in water | General chemical synthesis |

| Alternative Method | Aluminum isopropoxide, Triethanolamine | Heating in ethylene glycol | Precursor for nanocrystalline α-alumina powder |

Table 2: pH-Dependent Coordination of Triethanolamine with Aluminum

| pH Range | Triethanolamine State | Coordination Mode | Resulting Complex |

|---|---|---|---|

| < 4 | Protonated (TEAH⁺) | Monodentate | Unstable precipitates |

| 5–8 | Partially deprotonated | Bidentate | Soluble oligomeric complexes |

属性

CAS 编号 |

21863-06-9 |

|---|---|

分子式 |

C6H12AlNO3 |

分子量 |

173.15 g/mol |

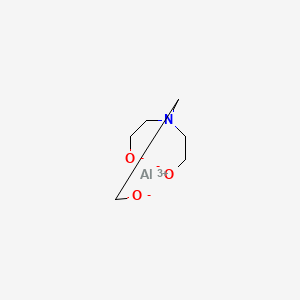

IUPAC 名称 |

2,8,9-trioxa-5-aza-1-aluminabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C6H12NO3.Al/c8-4-1-7(2-5-9)3-6-10;/h1-6H2;/q-3;+3 |

InChI 键 |

IRMOUQGSNFXEJH-UHFFFAOYSA-N |

SMILES |

C(C[O-])N(CC[O-])CC[O-].[Al+3] |

规范 SMILES |

C1CO[Al]2OCCN1CCO2 |

产品来源 |

United States |

Advanced Spectroscopic and Structural Characterization of Triethanolamine Aluminum Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the bonding framework of triethanolamine (B1662121) aluminum compounds.

FTIR spectroscopy is instrumental in confirming the formation of alumatrane structures and characterizing their key chemical bonds. aip.org The spectra of these compounds are marked by several characteristic absorption bands. A broad peak observed in the 800-500 cm⁻¹ region is typically assigned to the coupled stretching vibrations of the Al-O and Al-N bonds, which form the core of the alumatrane cage. asianpubs.org In films of TEA-alucone, prominent peaks corresponding to C-H, C-N, and Al-O-C bonds confirm the expected molecular structure. aip.org

The triethanolamine ligand itself gives rise to distinct signals. Strong absorption peaks between 1300 cm⁻¹ and 1000 cm⁻¹ are attributed to the C-O stretching vibration. acs.org The C-H bonds of the ethylene (B1197577) bridges typically exhibit wagging vibrations around 1451 cm⁻¹ and stretching or bending modes in the 3000-2750 cm⁻¹ range. asianpubs.orgacs.org Due to the often hygroscopic nature of these compounds, a broad O-H stretching band may appear between 3700 cm⁻¹ and 3300 cm⁻¹, indicating the presence of absorbed water or residual hydroxyl groups. asianpubs.orgacs.org Analysis of these spectral features allows for the characterization of precursors and their transformation into ceramic materials upon pyrolysis. researchgate.net

Raman spectroscopy provides complementary information to FTIR for the structural analysis of alumatranes and related aluminates. conicet.gov.ar Studies on aluminates have identified an intense band near 500 cm⁻¹, which is attributed to the symmetric Al-O stretching mode within octahedral AlO₆ groups. researchgate.net In related systems, a vibrational mode for Al-O-Al has been observed at 392 cm⁻¹. mdpi.com While detailed Raman studies specifically on triethanolamine aluminum are less common, the technique is valuable for characterizing the aluminate structures derived from these precursors. conicet.gov.arethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of this compound compounds in solution, providing unambiguous information on the aluminum coordination sphere and the ligand's conformation.

The 27Al nucleus is a sensitive probe of its local environment, with its chemical shift directly correlating to the coordination number of the aluminum atom. mdpi.comnih.gov Hexa-coordinated aluminum (AlO₆) typically resonates in the high-field region of the spectrum (from -30 to 30 ppm), while penta- and tetra-coordinated species appear at lower fields. mdpi.com

In this compound complexes, 27Al NMR spectra reveal the existence of various oligomeric forms in solution. For alumatrane synthesized from aluminum isopropoxide, which exists as a tetramer in solution, two distinct peaks are observed: a sharp peak at 8.5 ppm assigned to a single hexa-coordinated aluminum atom, and a broader signal at 68.9 ppm corresponding to three equivalent penta-coordinated aluminum atoms. asianpubs.org The significant downfield shift for the penta-coordinate sites is attributed to the coordination of nitrogen in place of oxygen. asianpubs.org Other studies on dimeric alumatranes report a signal around 6 ppm, which is characteristic of a pentacoordinate aluminum center in a tricyclic five-membered ring system. rsc.org In contrast, some related trimetallic double alkoxide precursors show a single peak around 62 ppm, indicative of a more symmetrical, tetracoordinate aluminum environment. umich.edu The complexity of the 27Al NMR spectra, often showing multiple, sometimes broad, signals, reflects the dynamic equilibrium between different oligomeric species (dimeric, tetrameric, hexameric, and octameric) in solution. rsc.orgacs.org

1H and 13C NMR spectroscopy provides detailed information about the organic triethanolamine ligand, including its conformation and bonding mode. rsc.org In pure triethanolamine, the 1H NMR spectrum typically shows two triplets corresponding to the methylene (B1212753) protons adjacent to the oxygen (OCH₂) and nitrogen (NCH₂) atoms, respectively. researchgate.net The 13C NMR spectrum similarly displays two distinct signals for these carbon atoms. researchgate.netchemicalbook.comhmdb.ca

Upon complexation with aluminum to form oligomeric structures like dimers, the symmetry of the ligand is reduced. This is clearly observed in the 1H and 13C NMR spectra, which show a separation of signals for the bridging and terminal arms of the triethanolamine ligand. rsc.org For example, 13C NMR studies of alumatrane oligomers in toluene-d₈ revealed multiple distinct signals for both the CH₂O and CH₂N groups, confirming the presence of chemically inequivalent environments consistent with a tetrameric structure. acs.org The use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, is often necessary for the definitive assignment of these complex spectra. rsc.org

X-ray Diffraction Studies

In several characterized dimeric alumatranes, the structure consists of two alumatrane units linked by two bridging Al-O bonds, forming a central, four-membered Al₂O₂ ring. rsc.org The aluminum atom in these dimers typically adopts a slightly distorted trigonal bipyramidal geometry. rsc.org A key feature of the alumatrane structure is the transannular dative bond between the bridgehead nitrogen and the aluminum center (N→Al). The length of this Al-N bond is a critical parameter, with reported distances ranging from 2.074(3) Å to 2.1158(14) Å in certain dimeric structures. rsc.org These distances are slightly longer than the sum of the covalent radii of Al and N (2.05 Å), but indicate a significant bonding interaction. rsc.org The axial O-Al-N bond angle in these trigonal bipyramidal structures deviates from the ideal 180°, with observed values around 161°. rsc.org X-ray crystallography has also been crucial in establishing the tetrameric nature of solid Al(OCH₂CH₂)₃N. acs.org

Thermal Analysis

Thermogravimetric Analysis (TGA) of Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA reveals a multi-stage decomposition process, ultimately leading to the formation of aluminum oxide (alumina). The analysis helps in identifying the temperature ranges for the removal of water, decomposition of the organic ligand, and the final ceramic phase formation.

The decomposition of this compound complexes typically begins around 100°C and can proceed up to 1000°C. scielo.org.mxumich.edu The process involves the initial loss of adsorbed or coordinated water molecules, followed by the breakdown of the triethanolamine ligand itself, and finally the conversion to the stable metal oxide.

A typical TGA analysis of an aluminum-triethanolamine precursor complex, synthesized for the production of alumina (B75360), would exhibit several distinct weight loss stages. While specific percentages can vary based on the exact stoichiometry and synthesis method of the complex, a general pathway can be outlined. For instance, studies on related metal-triethanolamine complexes, such as a Cobalt-Aluminum-TEA complex, show a final mass loss of approximately 21% when heated to 1000°C, with no further mass loss observed above 800°C. researchgate.net The thermal decomposition of related aluminum-containing precursors also shows significant weight loss events concluding around 500°C, corresponding to the formation of γ-Al₂O₃. redalyc.org

Table 1: Representative TGA Decomposition Stages for a this compound Precursor

| Temperature Range (°C) | Weight Loss (%) | Description of Decomposition Event |

| 30 - 200 | ~ 5 - 15% | Loss of physically adsorbed water and residual solvent. |

| 200 - 500 | ~ 40 - 60% | Major weight loss corresponding to the decomposition and combustion of the triethanolamine (TEA) ligand. |

| 500 - 800 | ~ 5 - 10% | Burning of residual carbonaceous matter from the organic ligand. |

| > 800 | Stable | Formation of the final stable aluminum oxide (Al₂O₃) phase. No significant weight loss observed. researchgate.net |

This detailed analysis of the decomposition pathway is crucial for materials science applications, as it allows for the precise control of calcination temperatures to obtain alumina powders with desired characteristics, such as phase purity and particle size. researchgate.net

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Stability

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. hitachi-hightech.com This technique is highly sensitive to thermal events such as phase transitions, melting, crystallization, and decomposition reactions, which manifest as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. ethernet.edu.et

When analyzing a this compound complex, the DTA curve provides complementary information to the TGA data, pinpointing the temperatures at which specific transformations occur.

The thermal evolution of precursors for aluminas typically shows endothermic events at lower temperatures related to dehydration. redalyc.org For a this compound complex, an initial endothermic peak is expected, corresponding to the removal of adsorbed water, aligning with the first weight loss stage in TGA. redalyc.org This is followed by a series of strong exothermic peaks in the 200-500°C range. These exotherms are attributed to the oxidative decomposition and burning of the triethanolamine ligand, a highly energetic process that corresponds to the major weight loss seen in TGA.

At higher temperatures, DTA can reveal phase transformations of the resulting alumina. For example, in the synthesis of Yttrium Aluminum Garnet (YAG) from a precursor containing aluminum nitrate (B79036) and triethanolamine, a major exothermic peak is observed around 825°C, corresponding to the crystallization of the YAG phase. azom.com For this compound alone, an exothermic event at high temperature (typically >800°C) would indicate the crystallization of amorphous alumina into a more stable crystalline phase, such as α-alumina. researchgate.net However, in some cases, if the transformation is slow or occurs over a wide temperature range, distinct peaks may not be observed. umich.edu

Table 2: Key Thermal Events in DTA of a this compound Precursor

| Temperature Range (°C) | DTA Peak Type | Associated Thermal Event |

| ~ 80 - 150 | Endothermic | Dehydration (loss of water). redalyc.org |

| ~ 200 - 500 | Exothermic | Oxidative decomposition and combustion of the triethanolamine ligand. |

| ~ 800 - 1000 | Exothermic | Crystallization of amorphous alumina into a stable crystalline phase (e.g., γ-Al₂O₃ to α-Al₂O₃). researchgate.netazom.com |

Together, TGA and DTA provide a comprehensive thermal profile of this compound, elucidating its stability and the transformation pathway from an organometallic complex to a ceramic material. This understanding is fundamental for designing and optimizing thermal processing steps in the synthesis of advanced alumina-based materials.

Coordination Chemistry and Ligand Interactions of Triethanolamine with Aluminum

Formation of Coordination Complexes and Chelates

The interaction between triethanolamine (B1662121) and aluminum ions leads to the formation of coordination complexes, where the aluminum ion is centrally located and bonded to the triethanolamine ligand. evitachem.com This process is fundamental to understanding the chemical behavior and applications of triethanolamine aluminum compounds.

Triethanolamine is a classic example of a polyfunctional ligand, meaning it possesses multiple donor atoms that can coordinate to a metal ion. researchgate.netnih.gov The presence of both nitrogen and oxygen atoms allows for a variety of bonding modes, leading to the formation of chelate rings. These rings enhance the stability of the resulting complex, a phenomenon known as the chelate effect. The flexibility of the three ethanol (B145695) arms of the TEA molecule allows it to adapt to the coordination preferences of the aluminum ion. nih.gov

Both the nitrogen and the oxygen atoms of the hydroxyl groups in triethanolamine can act as electron-pair donors to the aluminum ion. evitachem.comresearchgate.net The tertiary amine provides a nitrogen donor atom, while each of the three hydroxyl groups offers an oxygen donor atom. evitachem.com This tetradentate nature allows triethanolamine to form a highly stable, cage-like structure around the aluminum ion. evitachem.comacs.org The coordination of these donor atoms to the aluminum center is a key feature of the resulting complexes, influencing their geometry and reactivity. evitachem.com

Atrane Chemistry and Alumatrane Structures

Atranes are a class of tricyclic compounds characterized by a transannular bond between a central atom and a nitrogen atom. In the case of aluminum, these are known as alumatranes. acs.orgnih.gov

A defining feature of alumatrane structures is the intramolecular dative bond between the apical nitrogen atom of the triethanolamine ligand and the aluminum center. acs.org This "transannular" interaction across the ring system results in a trigonal bipyramidal geometry around the aluminum atom. The three oxygen atoms from the deprotonated hydroxyl groups of triethanolamine occupy the equatorial positions, while the nitrogen atom and another ligand or a vacant site occupy the axial positions. X-ray diffraction studies have confirmed this geometry in various alumatrane derivatives. acs.orgrsc.orgrsc.org

Polymeric and Oligomeric Aluminum-Triethanolamine Complexes

While monomeric alumatranes are well-characterized, aluminum-triethanolamine complexes can also exist as oligomers or polymers. acs.orgwikipedia.org This aggregation is often driven by the coordination of an oxygen atom from one alumatrane unit to the aluminum center of a neighboring unit. acs.org

Complexation Mechanisms with Aluminum Species in Solution

Triethanolamine (TEA) is recognized for its capacity to form stable complexes with aluminum ions in aqueous solutions. evitachem.comwikipedia.orgatamanchemicals.com This complexation is a pivotal aspect of its coordination chemistry, influencing the behavior and reactivity of aluminum in various applications. The interaction involves the nitrogen atom and the hydroxyl groups of the TEA molecule acting as ligands, coordinating with the aluminum ion. evitachem.com The resulting complex can exhibit different coordination geometries, such as tetrahedral or octahedral, depending on the specific ligands involved. evitachem.com

pH-Dependent Complexation Behavior

The complexation of triethanolamine with aluminum ions is significantly influenced by the pH of the solution. In aqueous environments, aluminum ions (Al³⁺) exist as the hexaaqua cation, [Al(H₂O)₆]³⁺, which is acidic and prone to hydrolysis. wikipedia.org As the pH increases, this cation undergoes progressive hydrolysis, forming various mononuclear species like [Al(H₂O)₅(OH)]²⁺ and [Al(H₂O)₄(OH)₂]⁺. wikipedia.org These species can further aggregate to form polynuclear entities. wikipedia.orgmdpi.com

Triethanolamine, being a weak base with a pKa of approximately 7.7, exists in both protonated and unprotonated forms depending on the pH. The formation of the aluminum-triethanolamine complex is favored in conditions where the unprotonated form of TEA is available to act as a ligand.

At acidic pH values, the nitrogen atom of TEA is protonated, which can hinder its ability to coordinate with the aluminum ion. However, as the pH increases, deprotonation occurs, making the nitrogen lone pair available for coordination. The hydroxyl groups of TEA can also deprotonate at higher pH, further enhancing the chelation effect.

The stability of the aluminum-TEA complex is therefore pH-dependent. In acidic solutions, the hydrolysis of Al³⁺ and the protonation of TEA compete with the complexation reaction. As the pH becomes more alkaline, the formation of the TEA-Al complex becomes more favorable. For instance, in certain applications, a triethanolamine buffer solution with a pH of 7.6 is utilized for the determination of ionic aluminum concentrations, highlighting the stability of the complex in this pH range. sciengine.com The complexation behavior is a delicate balance between the hydrolysis of the aluminum ion and the protonation state of the triethanolamine ligand, both of which are governed by the solution's pH.

Competitive Ligand Effects

The formation of the triethanolamine-aluminum complex can be influenced by the presence of other coordinating species, or competitive ligands, in the solution. These ligands can compete with triethanolamine for coordination sites on the aluminum ion, thereby affecting the stability and concentration of the Al-TEA complex.

A notable example of this competitive interaction is observed in complexometric titrations. Triethanolamine is often used to mask aluminum ions before titrating other metal ions with a strong chelating agent like EDTA. wikipedia.org In this scenario, TEA forms a sufficiently stable complex with aluminum to prevent it from reacting with EDTA, while other metal ions are free to be titrated. This demonstrates that while the Al-TEA complex is stable, it can be influenced by the presence of a stronger chelating agent under specific conditions.

Reaction Mechanisms and Chemical Reactivity of Triethanolamine Aluminum

Fundamental Reaction Pathways

The reactivity of triethanolamine (B1662121) aluminum is governed by the interplay of the coordinated aluminum center, the nitrogen atom, and the peripheral hydroxyl groups of the triethanolamine ligand.

The formation of triethanolamine aluminum is itself a prime example of a complexation reaction. Triethanolamine acts as a tetradentate ligand, using its three hydroxyl groups and one tertiary amine nitrogen atom to form a stable complex with an aluminum ion. evitachem.comcambridge.org This coordination results in a robust, tricyclic structure often referred to as an "alumatrane". nrct.go.th

The central aluminum atom is typically coordinated to the nitrogen atom via a dative (transannular) bond and to the three oxygen atoms of the deprotonated hydroxyl groups. evitachem.comnrct.go.th This arrangement creates a cage-like molecular geometry that enhances the compound's stability. nrct.go.th The coordination number and geometry around the aluminum center can vary, but it often exhibits a tetrahedral or distorted trigonal bipyramidal environment. evitachem.comacs.org The formation of this complex is a key feature, enhancing the stability and modifying the reactivity of both the aluminum center and the triethanolamine ligand compared to their free states. evitachem.com

| Feature | Description | Reference |

|---|---|---|

| Ligand | Triethanolamine [N(CH₂CH₂OH)₃] | evitachem.com |

| Metal Center | Aluminum (Al³⁺) | evitachem.com |

| Coordination | The nitrogen atom and three hydroxyl oxygen atoms of triethanolamine coordinate to the central aluminum ion. | evitachem.com |

| Structure Name | Alumatrane | nrct.go.thnih.gov |

| Key Bond | Transannular Al←N dative bond within a cage structure. | nrct.go.th |

| Resulting Stability | The chelation effect of the tetradentate ligand results in a highly stable complex. | evitachem.com |

The nitrogen atom in triethanolamine is a tertiary amine. In its free form, it possesses a lone pair of electrons, making it nucleophilic and capable of participating in substitution reactions with electrophiles like alkyl halides. evitachem.com However, upon forming the this compound complex, this lone pair becomes engaged in the coordinate bond with the Lewis acidic aluminum center. evitachem.comnrct.go.th This dative bonding significantly reduces the nucleophilicity of the nitrogen atom, making it far less susceptible to attack by external electrophiles. Consequently, substitution reactions directly at the nitrogen center of the intact alumatrane complex are generally not a favored reaction pathway.

Mechanisms in Catalytic Processes

The unique electronic and structural properties of this compound enable its participation in various catalytic processes. The Lewis acidic aluminum center and the basic/nucleophilic sites on the ligand can act in concert to activate substrates.

Triethanolamine and aluminum compounds are known to be active in esterification and transesterification reactions. scielo.brgoogle.com While detailed mechanistic studies specifically on this compound as the primary catalyst are limited, a plausible mechanism can be inferred from the known reactivity of related aluminum alkoxides. scielo.brcdnsciencepub.com

The catalytic cycle likely involves the following steps:

Activation of the Carbonyl Group: The Lewis acidic aluminum center of the alumatrane complex coordinates to the carbonyl oxygen of an ester or carboxylic acid. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule, which may also be coordinated to the aluminum center, then performs a nucleophilic attack on the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the attacking alcohol to the leaving group (e.g., an alkoxy group in transesterification or a hydroxyl group in esterification).

Product Release: The tetrahedral intermediate collapses, eliminating the leaving group and forming the new ester product. The catalyst is regenerated, ready to begin another cycle.

The chelation of a metal catalyst by triethanolamine has been shown to facilitate and accelerate transesterification reactions, suggesting the ligand plays a crucial role in stabilizing the active catalytic species. google.com

| Catalyst/System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Metal Alkoxides (general) | Transesterification | Metal alkoxides are effective catalysts for the alcoholysis of esters. | scielo.br |

| Aluminum Isopropoxide | Transesterification | Used as a catalyst in the transesterification of vegetable oils. | scielo.br |

| Divalent Zinc with Triethanolamine | Esterification / Transesterification | The chelation of the zinc catalyst by triethanolamine accelerates the reaction between an alkanolamine and a fatty acid alkyl ester. | google.com |

| γ-Al₂O₃ | Esterification | Demonstrates exceptional catalytic performance for achieving maximum biodiesel yield under supercritical conditions. | mdpi.com |

Triethanolamine and its complexes are effective in the activation and chemical fixation of carbon dioxide (CO₂). researchgate.net The mechanism involves the tertiary amine functionality of the triethanolamine ligand, which acts as a Lewis base. aaqr.org

In processes such as the reaction of CO₂ with epoxides to form cyclic carbonates, the triethanolamine component can activate both reactants. researchgate.net The nitrogen atom interacts with the electrophilic carbon of CO₂, activating it for nucleophilic attack. Simultaneously, the aluminum center can act as a Lewis acid to coordinate with and activate the epoxide, making it more susceptible to ring-opening.

In aqueous or protic media, tertiary amines like triethanolamine react with CO₂ to form bicarbonate species. aaqr.orgresearchgate.net Furthermore, in certain photocatalytic systems for CO₂ reduction, triethanolamine can act as a sacrificial electron donor (SED). chemrxiv.org Studies have shown that triethanolamine-radicals can be formed, which are crucial intermediates that act as electron relays for the efficient two-electron activation of the primary catalyst, leading to the reduction of CO₂ to products like formic acid. chemrxiv.org

| System | Process | Proposed Mechanism | Reference |

|---|---|---|---|

| Triethanolamine / KI | CO₂ fixation with epoxides | Triethanolamine activates both CO₂ (via Lewis base interaction) and the epoxide. | researchgate.net |

| Triethanolamine in non-aqueous solvents | CO₂ absorption | Reaction between CO₂ and TEA is pseudo-first-order; rate constants depend on the solvent. | researchgate.net |

| Aqueous Triethanolamine | CO₂ absorption | Reaction with CO₂ leads to the formation of bicarbonate. | aaqr.org |

| Rh-based catalyst with Triethanolamine | Photoreduction of CO₂ | Triethanolamine acts as a sacrificial electron donor, forming radicals that serve as electron relays to activate the catalyst. | chemrxiv.org |

Mechanisms in Materials Formation

The formation of advanced materials utilizing this compound complexes involves intricate reaction mechanisms, primarily centered on controlled chemical transformations like hydrolysis, condensation, and pyrolysis. These processes leverage the unique structure of the aluminum-triethanolamine complex to direct the formation of specific material phases and morphologies.

Hydrolytic and Condensation Mechanisms in Sol-Gel Processes

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. taylorandfrancis.com It involves the conversion of a colloidal solution (sol) into a gel phase, which is then typically dried and calcined. taylorandfrancis.com The process generally consists of four main stages: hydrolysis, condensation, particle growth, and agglomeration. taylorandfrancis.com

In the context of producing alumina-based materials, triethanolamine (TEA) plays a crucial role as a chelating or complexing agent. When aluminum precursors, such as aluminum nitrate (B79036) or aluminum alkoxides, are used, their reaction with water (hydrolysis) and subsequent linking (condensation) can be rapid and difficult to control, often leading to non-uniform precipitation. researchgate.net

Triethanolamine mitigates this by forming a stable complex with the aluminum ions. evitachem.com The nitrogen and three hydroxyl groups of the TEA molecule coordinate with the aluminum ion, forming a stable structure known as alumatrane. evitachem.comamericanelements.com This complexation effectively reduces the reactivity of the aluminum precursor. The hydrolytic and condensation reactions are thereby moderated, proceeding at a more controlled rate. This controlled reaction pathway is essential for the formation of a homogeneous sol and the subsequent development of a uniform, interconnected three-dimensional gel network (Al-O-Al linkages). researchgate.net For example, in the synthesis of γ-Al2O3 nanoparticles, TEA is added to a solution of aluminum nitrate nonahydrate and citric acid to form a viscous gel, which is then calcined to produce the final nanoparticles. taylorandfrancis.com

Complexation: Aluminum ions (Al³⁺) from a precursor salt react with triethanolamine to form a stable Al-TEA complex.

Hydrolysis: The Al-TEA complex undergoes slow hydrolysis, where water molecules react with the aluminum center.

Condensation: The hydrolyzed species then undergo polycondensation reactions, forming Al-O-Al bridges and releasing water or alcohol, which gradually builds the inorganic network of the gel. muni.czmdpi.com

Pyrolytic Transformation Pathways to Alumina (B75360) and Spinels

Pyrolysis is a thermal decomposition process conducted at elevated temperatures in an inert atmosphere or air. For aluminum-triethanolamine complexes, pyrolysis is a key method to transform molecular precursors into well-defined crystalline ceramic materials like high-purity alumina (Al₂O₃) and spinels (MAl₂O₄).

Pathway to Alumina: The pyrolytic transformation of an aluminum-triethanolamine complex into alumina involves the decomposition of the organic ligand and the structural rearrangement of the aluminum and oxygen atoms. researchgate.net The process typically begins with the dehydration and decomposition of the precursor at lower temperatures. As the temperature increases, the organic triethanolamine component is combusted or volatilized, leaving behind an amorphous or poorly crystalline alumina residue. Further heating to higher temperatures provides the energy needed for crystallization. Often, a sequence of transitional alumina phases (e.g., γ-Al₂O₃) may form before the most thermodynamically stable phase, α-Al₂O₃ (corundum), is achieved at temperatures often exceeding 1000°C. researchgate.netumich.edu Studies have shown that nanocrystalline α-Al₂O₃ powders with average particle sizes of approximately 25 nm can be prepared by the pyrolysis of an aluminum-triethanolamine complex, with single-phase α-Al₂O₃ resulting after heat treatment at 1025°C. researchgate.net

Pathway to Spinels: Spinel synthesis involves the incorporation of a second metal ion (M²⁺, e.g., Mg²⁺, Co²⁺, Ni²⁺) into the structure. This is achieved by first synthesizing a mixed-metal precursor, a double alkoxide where both the divalent metal and aluminum are complexed with triethanolamine. acs.orgthaiscience.info The key advantage of this method is that it achieves atomic-level mixing of the constituent metals in the precursor stage.

During pyrolysis, this homogeneity facilitates the formation of the spinel structure at significantly lower temperatures than traditional solid-state reaction methods. The mechanism involves the counter-diffusion of the M²⁺ and Al³⁺ cations over short distances as the organic matrix decomposes. acs.org This process has a smaller kinetic barrier compared to reactions between separate oxide particles. acs.org For instance, single-phase MgAl₂O₄ spinel can be obtained after pyrolyzing a Mg-Al-TEA precursor at temperatures as low as 700°C, although higher temperatures (~1200°C) are needed for full crystallinity. acs.org Similarly, CoAl₂O₄ and other metal aluminate spinels are synthesized from their respective M-Al-TEA complexes. thaiscience.infoacs.org

| Precursor Complex | Pyrolysis Temperature (°C) | Resulting Material | Reference |

| Aluminum-TEA | 1025 | α-Al₂O₃ | researchgate.net |

| Mg-Al-TEA | 700 - 1200 | MgAl₂O₄ (Spinel) | acs.org |

| Co-Al-TEA | 600 - 1200 | CoAl₂O₄ (Spinel) | thaiscience.info |

| Ni-Al-TEA | 400 - 550 | NiAl₂O₄ (Spinel) | acs.org |

| Cu-Al-TEA | ~600 | CuAl₂O₄ (Spinel) | acs.org |

| Na-Li-Al-TEA | 1200 | β″-Alumina | umich.edu |

Interaction Mechanisms with Substrates

This compound complexes, or the in-situ formation of such complexes, play a significant role in modifying surface chemistry in various industrial applications. The interaction mechanisms are predominantly based on chelation, adsorption, and the regulation of ionic concentrations at interfaces.

Chelating Mechanisms in Chemical Mechanical Polishing (CMP) of Aluminum Alloys

Chemical Mechanical Polishing (CMP) is a critical surface planarization technique used in manufacturing. For soft and reactive metals like aluminum and its alloys, achieving a smooth, damage-free surface requires a delicate balance of chemical and mechanical actions. researchgate.net In near-neutral CMP slurries developed for aluminum alloys, triethanolamine acts as a key chelating agent. researchgate.netresearchgate.net

The mechanism involves a two-step process:

Oxidation: An oxidizing agent in the slurry, such as hydrogen peroxide (H₂O₂), reacts with the aluminum alloy surface. This chemically transforms the metallic aluminum into a soft, passivating layer composed of aluminum oxide (Al₂O₃) and aluminum hydroxide (B78521) (Al(OH)₃). researchgate.netresearchgate.net

Chelation and Removal: Triethanolamine, present in the slurry, then interacts with this passivated surface. It chelates the aluminum ions (Al³⁺) from the oxide/hydroxide layer, forming a water-soluble triethanolamine-aluminum complex. researchgate.netresearchgate.net This chemical dissolution weakens the surface, allowing the soft, complexed layer to be easily and gently wiped away by the mechanical action of the polishing pad and fine abrasive particles in the slurry.

This chelation-driven removal process is crucial for achieving a high material removal rate while minimizing mechanical defects like scratches and corrosion pits, ultimately producing a surface with extremely low roughness. researchgate.netresearchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Corrosion Inhibition)

Triethanolamine is an effective corrosion inhibitor for aluminum and other metals, particularly in acidic or neutral environments. researchgate.netjbarbiomed.com Its inhibitive action stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. sapub.org

The adsorption mechanism is driven by the chemical structure of the triethanolamine molecule, which contains nitrogen and oxygen atoms with lone pairs of electrons. sapub.orgmdpi.com The process unfolds as follows:

Coordination: The lone-pair electrons on the nitrogen and oxygen atoms of triethanolamine are attracted to the positively charged sites or empty orbitals on the aluminum surface. mdpi.com

Film Formation: This interaction leads to the adsorption of TEA molecules onto the metal. The molecules can form coordinate covalent bonds with the surface aluminum atoms, creating a stable, thin film of a surface-adsorbed triethanolamine-aluminum complex. researchgate.net

Barrier Action: This adsorbed layer acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions (both anodic dissolution and cathodic reactions) would otherwise occur. researchgate.net

The nature of the adsorption can be classified as physisorption (electrostatic attraction) or chemisorption (involving charge sharing or covalent bonding), with the latter often providing more robust protection. jbarbiomed.comsapub.org Studies indicate that the adsorption of ethanolamines on aluminum can follow various isotherms, such as the Freundlich or Langmuir models, depending on the specific conditions. researchgate.netjbarbiomed.com

Regulation Mechanisms in Cement Hydration

Triethanolamine is widely used as a chemical admixture in the cement industry to regulate the setting time and enhance strength development. doi.org Its primary mechanism of action is the chelation of metal ions present in the pore solution of the hydrating cement paste, particularly aluminum (Al³⁺) and iron (Fe³⁺) ions. doi.orglamsresearch.com

The hydration of Portland cement is a complex process involving the dissolution and reaction of several mineral phases, including aluminate phases (tricalcium aluminate, C₃A; tetracalcium aluminoferrite, C₄AF) and silicate (B1173343) phases (tricalcium silicate, C₃S). researchgate.netfau.de Triethanolamine interacts with this system in the following ways:

Chelation of Al³⁺/Fe³⁺: Upon mixing cement with water, TEA in the solution readily complexes with Al³⁺ and Fe³⁺ ions released from the dissolving C₃A and C₄AF phases. lamsresearch.comfau.de

Acceleration of Aluminate Hydration: This chelation process accelerates the dissolution and reaction of the aluminate-containing phases. researchgate.netbohrium.com It facilitates the formation of ettringite (AFt) and its subsequent conversion to monosulfate (AFm) phases. researchgate.net

Retardation of Silicate Hydration: The accelerated aluminate reaction has a significant secondary effect: it can retard the hydration of the main strength-contributing silicate phase, C₃S. researchgate.netfau.de This is often attributed to the rapid consumption of gypsum (a sulfate (B86663) source) and the high concentration of aluminate complexes in the solution, which can negatively interfere with C₃S dissolution and the precipitation of calcium-silicate-hydrate (C-S-H) gel. fau.debohrium.com

| Cement Phase | Effect of Triethanolamine Interaction | Mechanism | Reference |

| C₃A (Tricalcium Aluminate) | Accelerated dissolution and reaction | Chelation of dissolved Al³⁺ ions | lamsresearch.comresearchgate.netfau.de |

| C₄AF (Tetracalcium Aluminoferrite) | Accelerated dissolution and reaction | Chelation of dissolved Al³⁺ and Fe³⁺ ions | researchgate.netfau.debohrium.com |

| C₃S (Tricalcium Silicate) | Retarded hydration (especially at higher TEA dosages) | Negative interference from accelerated aluminate reaction | researchgate.netfau.de |

| Gypsum (Calcium Sulfate) | Accelerated consumption | Driven by the accelerated formation of ettringite | researchgate.netbohrium.com |

Theoretical and Computational Investigations of Triethanolamine Aluminum Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and energy states. These calculations are fundamental to understanding the nature of the chemical bonds and the reactivity of triethanolamine (B1662121) aluminum.

Density Functional Theory (DFT) has become a primary computational method for studying metal complexes due to its balance of accuracy and computational cost. In the context of triethanolamine aluminum and related systems, DFT is used to explore several key aspects:

Electronic Structure and Bonding: DFT calculations can elucidate the electronic effects of the amine sidearm on the bonding capability of the ligand with the aluminum atom. nih.gov This includes analyzing the nature of the coordinate covalent bonds between the central aluminum atom and the nitrogen and oxygen atoms of the triethanolamine ligand. evitachem.com

Corrosion Inhibition Studies: The principles of DFT are widely applied to study the interaction of organic molecules with aluminum surfaces. nih.govresearchgate.net These studies calculate quantum mechanical descriptors to predict the efficiency of corrosion inhibitors, which is relevant to understanding the adsorption and film-forming properties of triethanolamine on aluminum. nih.gov The interaction energies between the molecule and the aluminum surface can be calculated to determine the stability of the adsorbed layer. nih.gov

Geometric Parameters: DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on heteronuclear aluminum clusters have calculated these parameters for various structural modifications. researchgate.net

Below is a table summarizing typical quantum chemical descriptors calculated using DFT for organic molecules interacting with aluminum surfaces, which is analogous to the interactions within the this compound complex.

| Descriptor | Description | Relevance to this compound |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; indicates the ability to donate electrons. | Relates to the electron-donating capacity of the N and O atoms of the ligand to the Al center. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital; indicates the ability to accept electrons. | Relates to the electron-accepting capacity of the central aluminum atom. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; relates to molecular stability. | A larger energy gap suggests higher stability for the complex. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences the solubility and intermolecular interactions of the complex. |

| Adsorption Energy (Eads) | The energy released upon the adsorption of the molecule onto a surface. | Quantifies the strength of the interaction between the triethanolamine ligand and the aluminum center. |

Data compiled from principles described in DFT studies of inhibitors on aluminum surfaces. nih.govmdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. These methods are often more computationally demanding than DFT but can provide highly accurate results.

For aluminum-containing systems, ab initio methods are crucial for:

High-Accuracy Energy Calculations: They are used to construct highly accurate potential energy curves for aluminum compounds. For example, multi-reference variational methods have been employed to study the diatomic aluminum nitride (AlN), mapping out its ground and excited electronic states. nih.gov

Electronic State Determination: These methods can definitively assign the character and energy ordering of electronic states (e.g., ³Π, ³Σ⁻, ¹Σ⁺), which is fundamental to understanding the photophysical and magnetic properties of a molecule. nih.gov In complex systems, many electronic states can have a strong multi-reference character, making their calculation problematic for simpler methods. nih.gov

Validation of Other Methods: Results from high-level ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF) or Møller-Plesset perturbation theory, are often used as benchmarks to validate the accuracy of more computationally efficient methods like DFT and semi-empirical approaches. aps.orgyoutube.com

A comparative study on aluminum surfaces demonstrated that ab initio schemes, where interatomic force constants are calculated from the electron-density response function, provide a fundamental basis for understanding surface dynamics. aps.org

Semi-empirical methods simplify quantum mechanical calculations by incorporating some experimentally determined parameters (parametrization) to approximate certain integrals. This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems, though with a potential trade-off in accuracy.

Common semi-empirical methods and their relevance include:

AM1 (Austin Model 1) and MINDO (Modified Intermediate Neglect of Differential Overlap): These methods are used for rapid geometry optimization and calculation of electronic properties for large organic and organometallic molecules.

Comparative Studies: The effectiveness of semi-empirical methods is often evaluated by comparing their results against higher-level calculations. For the lattice dynamics of aluminum surfaces, a semi-empirical Born-von Karman scheme was shown to accurately reproduce the surface phonon-dispersion curves calculated with a more rigorous ab initio scheme, justifying the physical significance of the semi-empirical force constants. aps.org

While less common in modern research for high-precision studies of small molecules, these methods remain valuable for preliminary screening of large systems or for situations where computational resources are limited.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are governed by a potential energy function or "force field" that describes the interactions between atoms. researchgate.netjmaterenvironsci.com

MD simulations are a powerful tool for investigating the coordination environment and structural stability of this compound.

Structural Stability: Simulations can be run at different temperatures to assess the thermal stability of the complex. The analysis of atomic trajectories and potential energy fluctuations can predict the temperature at which significant structural changes or decomposition might occur. nih.gov For instance, MD simulations on aluminum nanoparticles have been used to characterize melting points by tracking potential energy and atomic order over a range of temperatures. nih.gov

Force Fields: The accuracy of MD simulations depends heavily on the chosen force field. For metallic and organometallic systems like those involving aluminum, specialized potentials such as the Embedded Atom Method (EAM) are often found to be more appropriate than simpler potentials like Lennard-Jones (LJ) for predicting bulk properties. researchgate.netjmaterenvironsci.com Reactive force fields (ReaxFF) can also be used to simulate chemical reactions and bond formation/breaking, which is crucial for studying the synthesis or decomposition of the complex. nih.gov

The table below summarizes common software and potentials used in MD simulations of aluminum-based systems.

| Simulation Parameter | Example/Type | Purpose |

| Software | LAMMPS, GROMACS, AMBER | To run the numerical integration of the equations of motion. researchgate.netnih.gov |

| Force Field/Potential | EAM, ReaxFF, CHARMM | To describe the potential energy of the system as a function of atomic coordinates. researchgate.netnih.gov |

| System Size (Atoms) | 1,000 - 10,000+ | The number of atoms included in the simulation box. researchgate.netnih.gov |

| Time Step | 1 - 10 femtoseconds | The discrete time interval at which forces and positions are updated. jmaterenvironsci.com |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Statistical ensemble defining the thermodynamic state (e.g., constant temperature, volume, pressure). |

The triethanolamine (TEA) ligand is a flexible molecule with three hydroxyethyl (B10761427) arms attached to a central nitrogen atom. nih.gov Its conformation is a critical factor in determining how it coordinates to a metal center.

The three arms of the TEA ligand can rotate around the C-C, C-N, and C-O bonds, leading to a variety of possible spatial arrangements (conformers). When binding to aluminum, the ligand adopts a specific conformation to form the stable cage-like atrane structure. Computational methods are used to:

Identify Stable Conformers: By calculating the potential energy as a function of dihedral angles, researchers can map the potential energy surface of the TEA ligand and identify low-energy, stable conformations.

Analyze Binding Conformation: The specific "tripodal" conformation required for the TEA ligand to encapsulate the aluminum atom can be analyzed. This involves the nitrogen atom and all three oxygen atoms coordinating to the metal center, which places significant constraints on the ligand's geometry. nih.gov

Energy Barriers: Calculations can determine the energy barriers between different conformers, providing insight into the flexibility of the ligand and the kinetics of the complex formation.

Analysis of Electronic Properties and Reactivity

Theoretical and computational chemistry provide powerful tools to understand the electronic structure of molecules, which in turn governs their reactivity and properties. For this compound, also known as alumatrane, these methods illuminate the distribution of electrons within the molecule and predict its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. lew.roresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. acs.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A small energy gap is indicative of a molecule that is more reactive, more polarizable, and less stable. americanelements.com Conversely, a large energy gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. americanelements.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Aluminum Complexes This table presents data for analogous compounds to illustrate the typical values obtained from FMO analysis, as specific data for this compound is not available in the searched literature.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| S-belt (Host) | -5.85 | -1.42 | 4.43 |

| Al₁₂N₁₂ (Guest) | -6.53 | -2.48 | 4.04 |

| Al₁₂N₁₂@S-belt (Complex) | -5.80 | -1.96 | 3.83 |

| Mg₁₂O₁₂@S-belt (Complex) | -5.82 | -1.62 | 4.20 |

Source: Adapted from computational studies on supramolecular nano-Saturn complexes. mdpi.com

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge landscape. Red-colored regions indicate negative electrostatic potential, typically associated with lone pairs and areas rich in electrons, which are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, found in electron-poor areas like acidic hydrogen atoms or metal centers, indicating sites for nucleophilic attack.

For this compound, the ESP surface would be expected to show a significant negative potential around the oxygen atoms of the triethanolamine ligand due to their high electronegativity and lone pairs. The aluminum center, being coordinated to these electronegative atoms, would exhibit a positive electrostatic potential, confirming its nature as a Lewis acid site. The hydrogen atoms of the hydroxyl groups would also show a positive potential, making them potential hydrogen bond donors. This charge distribution is crucial for understanding how the molecule interacts with other species, including solvents and reactants. lew.ro

Chemical Hardness and Softness Parameters

Global reactivity descriptors like chemical hardness (η) and softness (S) are derived from the principles of Density Functional Theory (DFT). Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. It is mathematically related to the HOMO-LUMO gap; a molecule with a large gap is considered "hard," while one with a small gap is "soft." nih.gov Softness is the reciprocal of hardness (S = 1/η).

Hard molecules have a large HOMO-LUMO gap and are generally less reactive.

Soft molecules have a small HOMO-LUMO gap and are more reactive.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting the physical properties of the crystalline material.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal lattice. lew.romdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions associated with each molecule. This surface can be color-mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing key interactions.

The analysis also produces a 2D "fingerprint plot," which summarizes all the intermolecular contacts. Each point on the plot represents a pair of distances (d_i and d_e) from the surface to the nearest nucleus inside and outside the surface, respectively. The distribution and shape of points on this plot provide quantitative information about the prevalence of different types of contacts (e.g., H···H, O···H, C···H).

For this compound, a Hirshfeld analysis would be expected to reveal the significance of hydrogen bonding (O···H contacts) due to the hydroxyl groups. Studies on similar triethanolamine complexes, such as bis(triethanolamine)nickel(II) dinitrate, show that H···O and H···H contacts are dominant, contributing significantly to the crystal packing. In the case of the nickel complex, H···O/O···H interactions accounted for 51.1% of the Hirshfeld surface, while H···H contacts accounted for 46.6%. A similar pattern would be anticipated for this compound, underscoring the primary role of hydrogen bonds and van der Waals forces in its solid-state architecture.

Table 2: Illustrative Hirshfeld Surface Contact Percentages for an Analogous Metal-Triethanolamine Complex This table presents data for bis(triethanolamine)nickel(II) dinitrate to illustrate the typical results from Hirshfeld surface analysis, as specific data for this compound is not available in the searched literature.

| Interaction Type | Contribution (%) |

| H···O/O···H | 51.1 |

| H···H | 46.6 |

| H···N/N···H | 2.1 |

| Others | 0.2 |

Source: Adapted from the Hirshfeld surface analysis of a bis(triethanolamine)nickel(II) dinitrate complex.

Hydrogen Bonding Networks in Solid State Structures

Hydrogen bonds are among the most critical directional forces that determine the supramolecular assembly in crystals. In the solid state, this compound would be expected to form an extensive network of hydrogen bonds. The hydroxyl (-OH) groups of the triethanolamine ligand can act as both hydrogen bond donors (via the H atom) and acceptors (via the O atom).

Studies on various triethanolamine complexes and related aluminate structures confirm the importance of these networks. In concentrated aluminate solutions, the size of the counter-ion has been shown to control the formation of hydrogen bonds and influence the resulting crystal structure. In a crystalline structure of a triethanolamine-triethanolamine oxide complex, the hydroxyl H atoms are extensively involved in forming a three-dimensional polymeric network. For this compound, these hydrogen bonds would likely connect adjacent molecules, creating a stable, three-dimensional architecture that dictates the material's macroscopic properties, such as melting point and solubility.

Applications of Triethanolamine Aluminum in Materials Science and Chemical Processes

Precursors for Advanced Ceramic Materials

Triethanolamine (B1662121) aluminum complexes are widely utilized as single-source precursors for the synthesis of high-purity, nanostructured ceramic materials. The organic ligand facilitates a homogeneous distribution of metal ions at a molecular level, which upon thermal decomposition (pyrolysis), leads to the formation of fine ceramic powders with controlled stoichiometry and morphology at relatively lower temperatures compared to traditional solid-state reaction methods.

Nanocrystalline α-alumina (alpha-alumina) powders are highly sought after for their exceptional hardness, high-temperature stability, and wear resistance, making them suitable for applications in advanced ceramics and as catalyst supports. great-ceramic.com The pyrolysis of a complex formed between aluminum and triethanolamine (TEA) provides an effective route for synthesizing these advanced powders. researchgate.net

In this process, a soluble metal-ion–TEA complex is formed and then dehydrated to create the precursor material. researchgate.net Subsequent heat treatment of this precursor at specific temperatures leads to the formation of single-phase α-Al2O3 powder. researchgate.net Research has shown that heat treatment at 1025°C is sufficient to yield single-phase α-alumina. researchgate.net Characterization using X-ray diffraction (XRD) and transmission electron microscopy (TEM) has confirmed that the powders produced through this method consist of nanoparticles with an average particle size of approximately 25 nm. researchgate.net The close correlation between the crystallite size and particle size suggests that the powders have minimal agglomeration. researchgate.net

Table 1: Synthesis of Nanocrystalline α-Alumina via Triethanolamine Aluminum Precursor

| Parameter | Description | Source(s) |

| Precursor | Complex compound of aluminum with triethanolamine (TEA) | researchgate.net |

| Synthesis Method | Pyrolysis of the dehydrated precursor complex | researchgate.net |

| Heat Treatment Temp. | 1025°C for single-phase α-Al2O3 formation | researchgate.net |

| Avg. Particle Size | ~25 nm (measured by XRD and TEM) | researchgate.net |

| Key Advantage | Produces powders with poor agglomeration of crystallites | researchgate.net |

Mullite (B73837) (3Al2O3·2SiO2) is a technologically important ceramic due to its low thermal expansion, high thermal stability, and excellent mechanical strength at elevated temperatures. The use of triethanolamine in conjunction with aluminum and silicon sources allows for the synthesis of a simple, processable precursor to mullite. umich.eduresearchgate.net

A common method involves the direct reaction of aluminum hydroxide (B78521) (Al(OH)3), silica (B1680970) (SiO2), and triethanolamine (TEA) in ethylene (B1197577) glycol (EG). umich.edu This process yields a precursor that behaves as a single-phase, atomically mixed material. umich.edu Upon heating, this precursor undergoes a series of transformations. It first converts to a porous, amorphous aluminosilicate (B74896) at temperatures up to 950°C. umich.edu Above this temperature, it transforms into tetragonal mullite, and with continued heating above 1200°C, it converts to the stable orthorhombic mullite phase. umich.edu This chemical processing route allows for superior mixing intimacy compared to traditional powder methods, which facilitates mullitization at lower temperatures. umich.edu

Table 2: Mullite Precursor Formation and Transformation

| Stage | Process Details | Resulting Material | Source(s) |

| Synthesis | Reaction of Al(OH)3, SiO2, and TEA in ethylene glycol | Processable, atomically mixed mullite precursor | umich.edu |

| Heating (up to 950°C) | Initial thermal decomposition | Porous, amorphous aluminosilicate | umich.edu |

| Heating (>950°C) | Phase transformation | Tetragonal mullite | umich.edu |

| Heating (>1200°C) | Final phase transformation | Orthorhombic mullite | umich.edu |

Magnesium aluminate spinel (MgAl2O4) is an advanced ceramic with valuable applications in creating heat-resistant, optically transparent, and chemically inert products. researchgate.net Wet chemical methods, such as co-precipitation and sol-gel techniques, are often employed for the synthesis of high-purity spinel powders, using precursors like aluminum and magnesium nitrates. nitrkl.ac.in

Triethanolamine can be used as a chelating agent to form a stable complex with aluminum and magnesium ions, creating a single-source precursor for spinel. This approach is analogous to its use in preparing other metal oxides. researchgate.net Various synthesis routes, including co-precipitation and sol-gel citrate (B86180) techniques, have been successfully used to produce nanocrystalline MgAl2O4. nitrkl.ac.inresearchgate.net These methods allow for the synthesis of spinel powders with high specific surface area and small crystalline size, which are desirable properties for applications such as catalyst supports. researchgate.net

Table 3: Synthesis Methods for MgAl2O4 Spinel

| Synthesis Method | Precursors | Key Features | Source(s) |

| Co-precipitation | Aluminum nitrates, Magnesium nitrates | Can be modified with surfactants to produce nanocrystalline spinel with high surface area. | nitrkl.ac.inresearchgate.net |

| Sol-Gel Citrate | Aluminum nitrates, Magnesium nitrates, Citric acid | Allows for the synthesis of nanosize MgAl2O4 particles in the range of 20–100 nm. | nitrkl.ac.inresearchgate.net |

| Auto-combustion | Aluminum nitrates, Magnesium nitrates, Glycine (fuel) | A wet chemical route using fuel to facilitate the reaction. | nitrkl.ac.in |

The utility of triethanolamine as a chelating agent extends beyond alumina-based ceramics. It has been successfully used to create single-source precursors for a variety of other metal oxides. researchgate.net By forming stable complexes with different metal ions, TEA facilitates cleaner and more controlled synthesis pathways compared to using simple metal salts like chlorides. researchgate.net This method allows for better structural control and often lower deposition temperatures for the resulting metal oxide films. researchgate.net Examples of metals that have been complexed with triethanolamine to produce precursors for their respective oxides include cerium (Ce), copper (Cu), and cadmium (Cd). researchgate.net

Catalysis and Industrial Chemical Synthesis

Beyond materials science, triethanolamine and its aluminum complexes play roles in catalysis, either as active catalysts themselves or as precursors for creating catalytic materials.

Triethanolamine has been identified as an efficient and reusable catalyst in certain chemical reactions. researchgate.netresearchgate.net For instance, a catalytic system composed of triethanolamine and potassium iodide (KI) has proven effective for the chemical fixation of carbon dioxide with epoxides to form cyclic carbonates. researchgate.net In this system, triethanolamine functions dually by activating both the CO2 and the epoxide molecules. researchgate.net

Furthermore, organo-aluminum compounds are critical components in industrial catalysis, most notably as co-catalysts in Ziegler-Natta polymerization. nih.gov These catalyst systems, which typically involve a titanium compound and an organo-aluminum compound like tri-ethylaluminium, are industry-dominating for the polymerization of olefins such as ethylene and propylene. nih.govpcbiochemres.com The organo-aluminum component plays a crucial role in the activation of the catalyst system. pcbiochemres.com The established use of related organo-aluminum compounds suggests the potential for this compound to be employed in similar catalytic applications or as a precursor to generate active catalyst supports like α-alumina. researchgate.netevitachem.com

Table 4: Examples of Catalytic Systems

| Catalyst System | Application | Role of Triethanolamine / Organo-aluminum Compound | Source(s) |

| Triethanolamine / KI | Fixation of CO2 with epoxides | Acts as a dual-function catalyst, activating both reactants. | researchgate.net |

| Ziegler-Natta Catalysts (e.g., TiCl4 / Al(C2H5)3) | Olefin (e.g., ethylene) polymerization | Organo-aluminum compound acts as a co-catalyst. | nih.govpcbiochemres.com |

| This compound Precursor | Catalyst support synthesis | Precursor for producing high-surface-area α-alumina catalyst supports. | researchgate.netevitachem.com |

Facilitation of Organic Synthesis Reactions

This compound serves as a valuable reagent in organic synthesis, primarily owing to its capacity to form stable complexes and engage in specific chemical reactions. google.com As an organometallic compound, its mechanism of action is centered around the coordination of the triethanolamine ligand with an aluminum ion. The nitrogen atom in the triethanolamine molecule coordinates with the aluminum ion, creating a stable complex that enhances both stability and reactivity. google.com

This complex formation is crucial for its function in facilitating various reactions. google.com The triethanolamine portion of the compound acts as a ligand, and its structure allows for further reactivity. google.com For instance, the hydroxyl groups (-OH) can undergo oxidation to form aldehydes or ketones under specific conditions with suitable oxidizing agents. Furthermore, the nitrogen atom can participate in substitution reactions with electrophiles, such as alkyl halides, leading to the creation of a range of derivatives. google.com This versatility makes this compound a useful component in the synthesis of complex organic molecules.

Surface Treatment and Protection Technologies

This compound is integral to several surface treatment technologies for aluminum and its alloys, offering protection and enhancing material properties through various mechanisms.

Corrosion Inhibition for Aluminum Surfaces

This compound is recognized as an effective corrosion inhibitor, particularly for aluminum surfaces. evitachem.com The primary mechanism involves the adsorption of the molecule onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. The triethanolamine component can function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxidant reduction) reactions of the corrosion process. researchgate.net

The effectiveness of the inhibition is linked to the formation of a stable complex between the triethanolamine ligand and aluminum ions on the surface. evitachem.com The nitrogen and the oxygen atoms of the hydroxyl groups in triethanolamine act as centers for adsorption on the aluminum. This adsorbed layer functions as a physical barrier, preventing corrosive species from reaching the metal. Studies on ethanolamines have shown that their inhibition efficiency is dependent on the concentration of the inhibitor in the solution. researchgate.net The adsorption process is found to obey the Freundlich adsorption isotherm, which describes the non-ideal and reversible adsorption onto a heterogeneous surface. researchgate.net

Enhancement of Anodic Film Sealing on Aluminum

In the anodizing of aluminum, a porous oxide layer is created to improve corrosion resistance and durability. The sealing of these pores is a critical final step. Adding triethanolamine to sealing baths has been shown to significantly accelerate and improve this process. stle.orgresearchgate.net The catalytic effect of triethanolamine is attributed not just to its influence on the solution's pH, but also to its specific chemical structure. researchgate.net

The mechanism involves the catalysis of hydration reactions within the pores of the anodic film. researchgate.net This process leads to the formation of crystalline hydrate (B1144303) phases, such as boehmite, which effectively fill and block the pores. acs.org This sealing action prevents the ingress of corrosive agents.

Research has demonstrated that using triethanolamine allows for effective sealing at substantially lower temperatures and shorter times compared to traditional hydrothermal sealing (HTS) in boiling deionized water. stle.org For example, brief pre-sealing in a triethanolamine solution at 50°C, followed by an aging period, can achieve sealing quality that meets standard requirements. metall-mater-eng.com The aging process, which can occur over several days at ambient temperature or be accelerated at a moderately higher temperature (e.g., 50°C), allows the hydration reactions to continue, progressively improving the seal quality. metall-mater-eng.com

Table 1: Effect of Sealing Method on Anodic Film Quality Over Time

| Sealing Method | Time | Result (Admittance Test) | Result (Dye Spot Test) | Result (Acid Dissolution Test) |

|---|---|---|---|---|

| Pre-sealing in TEA at 50°C | Immediately after sealing | Does not meet standard | Does not meet standard | Does not meet standard |

| Pre-sealing in TEA at 50°C + Aging | 24 hours at 50°C | Meets standard | Meets standard | Meets standard |

| Pre-sealing in TEA at 50°C + Aging | 2 weeks at ambient temp | Meets standard | Meets standard | Meets standard |

| Boiling Water (Traditional HTS) | ~2 min/micron | Meets standard | Meets standard | Meets standard |

This table summarizes research findings on the effectiveness of triethanolamine (TEA) in sealing anodic films on aluminum compared to traditional methods. Data is compiled from studies showing that while TEA pre-sealing requires an aging period, it achieves high-quality results efficiently. stle.orgmetall-mater-eng.com

Chemical Mechanical Polishing (CMP) Additives

In chemical mechanical polishing (CMP), a process that uses both chemical and mechanical forces to smooth surfaces, additives in the polishing slurry are critical for controlling the outcome. wikipedia.org Triethanolamine is used in CMP slurries for aluminum and other materials as a chelating agent and pH adjuster. google.comgoogle.com

As a chelating agent, triethanolamine forms complexes with the metal ions that are removed from the surface during polishing. google.comresearchgate.net This action prevents the redeposition of these ions onto the polished surface and helps to carry them away, improving the efficiency and cleanliness of the process. google.com For instance, in the polishing of a SiC substrate using a diamond gel disc, triethanolamine was added to the polishing fluid as a complexing modifier. It selectively coordinated with copper ions released from the disc, preventing glazing and enhancing the disc's self-sharpening ability, which in turn improved the material removal rate and surface finish. mdpi.com

Furthermore, triethanolamine can be used to control the surface potential of the materials being polished and the abrasive particles in the slurry. jkps.or.kr By modifying the electrostatic forces between the wafer surface and the abrasives, it is possible to selectively control removal rates, which is crucial in the fabrication of complex semiconductor devices. jkps.or.kr

Green Chemistry Approaches in Triethanolamine Aluminum Research

Principles of Green Chemistry in Synthesis

The application of green chemistry principles to the synthesis of triethanolamine (B1662121) aluminum complexes is critical for developing sustainable industrial processes. These principles provide a framework for evaluating and improving the environmental footprint of chemical production. researchgate.net

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. numberanalytics.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. numberanalytics.comyoutube.com Addition and rearrangement reactions are examples of reaction types that can achieve 100% atom economy, whereas substitution and elimination reactions inherently generate byproducts and thus have lower atom economies. youtube.com

In the context of synthesizing an aluminum-triethanolamine complex, the choice of reactants significantly impacts the atom economy. For instance, reacting an aluminum source with triethanolamine can proceed via different pathways, each with a distinct atom economy.

Table 1: Theoretical Atom Economy for Different Triethanolamine Aluminum Synthesis Routes

| Reactant 1 | Reactant 2 | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

| Aluminum Hydride (AlH₃) | Triethanolamine (C₆H₁₅NO₃) | Al(C₆H₁₂NO₃) | Hydrogen (H₂) | 98.2% |

| Aluminum Chloride (AlCl₃) | Triethanolamine (C₆H₁₅NO₃) | Al(C₆H₁₂NO₃) | Hydrogen Chloride (HCl) | 61.1% |

| Triisobutylaluminum (C₁₂H₂₇Al) | Triethanolamine (C₆H₁₅NO₃) | Al(C₆H₁₂NO₃) | Isobutane (C₄H₁₀) | 50.1% |

Note: The table presents a simplified calculation for a representative 1:1 complex for illustrative purposes. Actual reaction stoichiometries and products may vary.